Product packaging for 4-Chlorophenyl (3-methylphenoxy)acetate(Cat. No.:CAS No. 62095-42-5)

4-Chlorophenyl (3-methylphenoxy)acetate

Cat. No.: B185419
CAS No.: 62095-42-5
M. Wt: 276.71 g/mol
InChI Key: SKKMURHUNFVROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl (3-methylphenoxy)acetate is a chemical scaffold of significant interest in medicinal and agricultural chemistry research. Its structure, featuring a phenoxyacetate core, is a key motif in the design of novel hybrid compounds with enhanced biological activity . Researchers are exploring its potential as a building block for developing new therapeutic agents, particularly in the fight against antimicrobial resistance. Structural analogs of this compound have been synthesized and integrated into complex molecules that demonstrate potent antibacterial effects against a range of Gram-positive and Gram-negative bacterial strains, suggesting its value in creating novel treatments for bacterial co-infections . Furthermore, the (4-chloro-2-methylphenoxy)acetate (MCPA) moiety, a closely related analog, is a well-known synthetic auxin and the basis for established herbicide formulations . This indicates the potential of the this compound scaffold in agricultural science for the synthesis of new herbicidal ionic liquids (HILs), which aim to offer improved efficacy and reduced environmental impact compared to traditional agents . As a research chemical, it provides a versatile template for investigating structure-activity relationships and for the synthesis of novel compounds with potential applications in pharmaceutical development and crop protection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClO3 B185419 4-Chlorophenyl (3-methylphenoxy)acetate CAS No. 62095-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62095-42-5

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(4-chlorophenyl) 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)18-10-15(17)19-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3

InChI Key

SKKMURHUNFVROZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Chlorophenyl 3 Methylphenoxy Acetate and Analogues

Strategies for the Esterification of Phenoxyacetic Acid Derivatives

The core of synthesizing 4-Chlorophenyl (3-methylphenoxy)acetate lies in the esterification reaction. This can be achieved through both conventional and advanced synthetic methods.

Conventional Esterification Techniques

Classical methods for forming the ester bond are well-established in organic synthesis. One of the most common methods is the Fischer-Speier esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. numberanalytics.comwikipedia.orglibretexts.org In the context of this compound, this would involve reacting (3-methylphenoxy)acetic acid with 4-chlorophenol (B41353). However, the reaction with phenols is often slow. libretexts.org

A more reactive approach involves the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride . numberanalytics.comontosight.ai (3-methylphenoxy)acetic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form (3-methylphenoxy)acetyl chloride. This intermediate then readily reacts with 4-chlorophenol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired ester. numberanalytics.com

Another conventional method is the use of a carboxylic anhydride (B1165640) . While less common for this specific transformation, (3-methylphenoxy)acetic anhydride could be synthesized and subsequently reacted with 4-chlorophenol.

These conventional methods are summarized in the table below.

MethodReactantsCatalyst/ReagentKey Features
Fischer-Speier Esterification(3-methylphenoxy)acetic acid + 4-chlorophenolConcentrated H₂SO₄ or HClReversible reaction; often slow with phenols. libretexts.org
Acyl Chloride Method(3-methylphenoxy)acetyl chloride + 4-chlorophenolPyridine or TriethylamineHighly reactive; generally proceeds under mild conditions. numberanalytics.com
Anhydride Method(3-methylphenoxy)acetic anhydride + 4-chlorophenolAcid or Base catalystLess common for this specific synthesis.

Advanced Synthetic Approaches to Aryl Esters

Modern organic synthesis offers more sophisticated and often milder methods for the preparation of aryl esters. These approaches can offer higher yields and greater functional group tolerance.

Palladium-catalyzed coupling reactions have emerged as a powerful tool for C-O bond formation. For instance, palladium-catalyzed coupling of aryl halides with ester enolates can produce α-aryl esters at room temperature. organic-chemistry.org While this specific methodology is for α-arylation, related palladium-catalyzed methods for the direct esterification of aryl halides are also known.

The use of coupling reagents is another advanced strategy. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with the phenol (B47542). jocpr.com Other activating agents that have been employed for the synthesis of phenoxyacetic acid esters include phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (B109124) (NMM). jocpr.com This method allows for the condensation of phenoxyacetic acids with various phenols at room temperature in good yields. jocpr.com

Furthermore, direct synthesis of aryl esters from carboxylic acids can be achieved using triarylphosphites and N-iodosuccinimide under neutral conditions. rsc.org Metal-free arylation of carboxylic acids with diaryliodonium salts also provides a high-yielding route to aryl esters, which is tolerant of sterically hindered substrates. acs.org

MethodReactants/ReagentsKey Features
Palladium-Catalyzed CouplingAryl Halide + Ester EnolateHigh yields at room temperature, tolerant of various functional groups. organic-chemistry.org
Coupling Reagents (e.g., DCC)Carboxylic Acid + Phenol + DCCActivates the carboxylic acid for esterification. jocpr.com
Activating Agents (e.g., PNT/NMM)Phenoxyacetic Acid + Phenol + PNT/NMMMild conditions (room temperature) and good yields. jocpr.com
Triarylphosphites and N-IodosuccinimideCarboxylic Acid + Triarylphosphite + NISNeutral reaction conditions, good to high yields. rsc.org
Diaryliodonium SaltsCarboxylic Acid + Diaryliodonium SaltMetal-free, high yields, short reaction times, tolerates steric hindrance. acs.org

Precursor Synthesis and Functional Group Interconversions

Synthesis of Chlorophenyl and Methylphenoxy Intermediates

4-Chlorophenol is a key intermediate. It is commonly prepared by the chlorination of phenol. wikipedia.org The selectivity for the para-isomer can be influenced by the reaction conditions. Chlorination in polar solvents tends to favor the formation of 4-chlorophenol, whereas direct chlorination of molten phenol often yields the ortho-isomer. wikipedia.org Industrial methods include the thionyl chloride chlorination method and direct chlorination with molten chlorine gas. guidechem.com Another laboratory-scale preparation involves the reaction of phenol with sulfuryl chloride (SO₂Cl₂). prepchem.com

3-Methylphenol (m-cresol) is the starting material for the other precursor. It can be obtained from various sources, including coal tar. Synthetically, it can be prepared from 3-methylaniline (m-toluidine) via a diazotization reaction followed by hydrolysis. pearson.com

The synthesis of (3-methylphenoxy)acetic acid is typically achieved through a Williamson ether synthesis. wikipedia.orgchemicalbook.com This involves the reaction of 3-methylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide. wikipedia.orgchemicalbook.com The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide from chloroacetic acid.

Transformation of Related Phenoxyacetate (B1228835) Structures

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comnumberanalytics.com This can be relevant in the synthesis of analogues of this compound. For example, a related phenoxyacetate ester with a different substituent on the phenyl ring could be synthesized and then the substituent could be chemically modified.

For instance, a nitro group on one of the aromatic rings could be reduced to an amino group, which could then undergo a variety of further reactions. Similarly, a methoxy (B1213986) group could be demethylated to a hydroxyl group. nih.gov These transformations allow for the synthesis of a library of related compounds from a common intermediate.

Catalytic Systems and Reaction Optimization in Phenoxyacetate Synthesis

The efficiency of phenoxyacetate synthesis is often dependent on the catalytic system employed and the optimization of reaction conditions.

For conventional esterification, strong mineral acids like sulfuric acid are the classic catalysts. wikipedia.orgresearchtrend.net However, their use can sometimes lead to side reactions. In the acyl chloride route, a stoichiometric amount of a base like pyridine is typically used, which can also act as a catalyst.

In more advanced methods, a wide array of catalysts have been explored. For the synthesis of phenoxyacetic acid esters, catalysts such as anhydrous ZnCl₂/AlCl₃, and various titanium and manganese complexes have been reported. jocpr.com Phase-transfer catalysis (PTC) can also be employed for the synthesis of phenoxyacetic acid derivatives, which is particularly useful in reactions involving a water-soluble nucleophile and an organic-soluble substrate. google.com

Reaction optimization involves systematically varying parameters such as temperature, solvent, reaction time, and the molar ratio of reactants and catalysts to achieve the highest possible yield and purity of the desired product. For example, in the Williamson ether synthesis of phenoxyacetic acids, the choice of solvent and base, as well as the reaction temperature, can significantly impact the outcome. google.comgoogle.com Similarly, in esterification reactions, removing water as it is formed can drive the equilibrium towards the product side, thereby increasing the yield. wikipedia.org

The table below provides a summary of various catalytic systems used in reactions relevant to the synthesis of phenoxyacetic acid esters.

Reaction TypeCatalytic SystemExamples
Fischer EsterificationAcid CatalysisH₂SO₄, HCl wikipedia.orglibretexts.org
Williamson Ether SynthesisBase-mediatedNaOH, K₂CO₃ wikipedia.orggoogle.com
Advanced EsterificationVarious CatalystsPNT/NMM, DCC, Palladium complexes organic-chemistry.orgjocpr.com
Phase Transfer CatalysisQuaternary Ammonium (B1175870) SaltsUsed for nucleophilic substitutions google.com

Role of Catalysis in Enhancing Reaction Efficiency

Catalysis is pivotal in the synthesis of phenoxyacetates and their subsequent esters, significantly improving reaction rates and yields. In the initial Williamson ether synthesis step, while not catalytic in the traditional sense, the choice of base is critical. For large-scale industrial processes, phase-transfer catalysis (PTC) offers a highly efficient alternative. crdeepjournal.orgbiomedres.us PTC facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase, where it can react with the alkyl halide. crdeepjournal.org Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or phosphonium (B103445) salts are employed to shuttle the anion across the phase boundary, accelerating the reaction under milder, heterogeneous conditions and often leading to cleaner products and higher yields. crdeepjournal.orgnih.gov Cinchona alkaloids have also been explored as phase-transfer catalysts, particularly for achieving enantioselectivity in related alkylation reactions. nih.gov

In the subsequent esterification step, acid catalysis is the cornerstone of the Fischer esterification method. Protic acids like sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen of the (3-methylphenoxy)acetic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic 4-chlorophenol. The catalyst participates in the formation of the tetrahedral intermediate and is regenerated upon the elimination of water, driving the equilibrium towards the product. youtube.com

For reactions involving the more reactive acyl chloride intermediate, a base like pyridine is often used. While its primary role is to scavenge the HCl produced, it can also act as a nucleophilic catalyst. Pyridine initially attacks the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the 4-chlorophenol. This catalytic pathway accelerates the esterification process.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, reactant concentrations, and catalyst choice. nih.govbeilstein-journals.org

In the Williamson ether synthesis stage, temperature control is important; elevated temperatures (e.g., 90-100°C) are often required to drive the reaction to completion in a reasonable timeframe. gordon.edu The choice of solvent can also influence efficiency, with polar aprotic solvents like DMF or DMSO often favoring SN2 reactions. When using phase-transfer catalysis, the selection of the organic solvent (e.g., toluene, dichloromethane) and the specific PTC catalyst can dramatically affect reaction times and yields. crdeepjournal.orgbyu.edu

For the esterification step, several factors can be optimized. In Fischer esterification, removing water as it is formed (e.g., using a Dean-Stark apparatus) is a critical strategy to shift the equilibrium toward the product side and achieve high conversion rates. The concentration of the acid catalyst must also be carefully controlled to be effective without causing unwanted side reactions like dehydration or decomposition.

When employing the acyl chloride pathway, optimization involves controlling the temperature during the reaction with 4-chlorophenol, which is often performed at or below room temperature to manage the reaction's exothermicity. The stoichiometry of the base (e.g., pyridine or triethylamine) is also fine-tuned to ensure complete neutralization of HCl without promoting side reactions. The choice of solvent, typically an inert aprotic solvent like dichloromethane (B109758) or diethyl ether, is selected to ensure solubility of the reactants and intermediates. google.com

Below is a table summarizing the optimization of various parameters for analogous synthetic reactions.

ParameterWilliamson Ether SynthesisFischer EsterificationAcyl Chloride Esterification
Catalyst Phase-Transfer Catalyst (e.g., R₄N⁺X⁻)Strong Acid (e.g., H₂SO₄, TsOH)Nucleophilic Base (e.g., Pyridine)
Solvent Toluene, Dichloromethane (for PTC)Excess alcohol or inert solventDichloromethane, Diethyl Ether
Temperature Elevated (e.g., 90-100°C) gordon.eduReflux with water removal0°C to Room Temperature
Key Strategy Efficient phase mixing, catalyst choiceRemoval of water byproductUse of a stoichiometric base

Mechanism of Action in Organic Synthesis Reactions Involving Phenoxyacetate Moieties

Nucleophilic Acyl Substitution Mechanisms

The formation of the ester this compound from its carboxylic acid precursor and 4-chlorophenol is a classic example of a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.com This class of reactions proceeds through a characteristic two-step addition-elimination mechanism, which involves the formation of a tetrahedral intermediate. youtube.comlibretexts.org

Under acidic conditions (Fischer esterification), the mechanism is initiated by the protonation of the carbonyl oxygen of (3-methylphenoxy)acetic acid by the acid catalyst. byjus.com This step increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of 4-chlorophenol then attacks this activated carbonyl carbon. This addition step breaks the C=O pi bond and forms a new C-O single bond, resulting in a positively charged tetrahedral intermediate. openochem.org In the subsequent elimination phase, a proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (water). The tetrahedral intermediate then collapses, reforming the C=O double bond and expelling a molecule of water. A final deprotonation step regenerates the acid catalyst and yields the final ester product. byjus.com

If the synthesis proceeds via the acyl chloride intermediate, the mechanism occurs under basic or neutral conditions. The nucleophile (4-chlorophenol, or more accurately, the 4-chlorophenoxide formed in the presence of a base) directly attacks the highly electrophilic carbonyl carbon of the acyl chloride. youtube.com This leads to the formation of a negatively charged tetrahedral intermediate. This intermediate is unstable and rapidly collapses by reforming the carbonyl pi bond and ejecting the most stable leaving group, which in this case is the chloride ion (Cl⁻). libretexts.org This addition-elimination sequence is characteristic of all nucleophilic acyl substitution reactions. masterorganicchemistry.com

Electron-Withdrawing Effects on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by the electronic properties of the substituents on both the phenoxy and phenyl rings. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) play opposing roles at different stages of the reaction.

In the initial Williamson ether synthesis, the nucleophilicity of the 3-methylphenoxide is crucial. The methyl group (-CH₃) at the meta position is a weak electron-donating group, which slightly increases the electron density on the phenoxide oxygen, enhancing its nucleophilicity and accelerating the SN2 reaction with chloroacetic acid.

During the esterification step, the electronic effects on the two primary reactants are key.

On the Carboxylic Acid ((3-methylphenoxy)acetic acid): The entire (3-methylphenoxy) group acts as an electron-withdrawing group due to the electronegativity of the ether oxygen, although this effect is somewhat attenuated. ias.ac.inresearchgate.net This inductive withdrawal slightly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

On the Nucleophile (4-chlorophenol): The chlorine atom on the 4-chlorophenol is an electron-withdrawing group due to its high electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons (resonance effect). For nucleophilicity, the inductive effect dominates, pulling electron density away from the phenolic oxygen. This reduces the nucleophilicity of the 4-chlorophenol compared to unsubstituted phenol, thereby slowing down the rate of its attack on the carbonyl carbon. mdpi.com Kinetic studies on related reactions have shown that electron-withdrawing substituents on the nucleophile retard the reaction rate, while electron-releasing substituents accelerate it. ias.ac.inias.ac.in

Structure Activity Relationship Sar Studies and Molecular Design of 4 Chlorophenyl 3 Methylphenoxy Acetate Derivatives

Influence of Substituent Variation on Biological Activity and Reactivity

The biological profile and chemical reactivity of 4-Chlorophenyl (3-methylphenoxy)acetate derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Variations in these substituents can profoundly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Impact of Halogenation (e.g., Chlorine, Bromine) on Structure-Activity Profiles

Halogen atoms, particularly chlorine and bromine, are frequently incorporated into molecular scaffolds to modulate biological activity. In the context of phenoxyacetate (B1228835) derivatives, halogenation can lead to significant changes in their structure-activity profiles. The position of the halogen on the phenyl ring is a critical determinant of its effect. For instance, the presence of a chloro group at the fourth position of a phenyl group has been shown to influence the biological activity of related compounds. researchgate.net

In a series of related antifungal compounds, the introduction of a chlorine atom at the 3-position of the phenoxy ring had a positive effect on promoting antifungal activity. icm.edu.pl Furthermore, the addition of two chlorine atoms to the phenoxy ring at the 2,3-positions enhanced antifungal activity, whereas a 2,5-dichloro substitution significantly reduced it. icm.edu.pl This highlights the nuanced role of the substitution pattern.

The electronic nature of the substituent is also a key factor. Structure-activity relationship (SAR) studies on some aryl acetamide (B32628) derivatives have indicated a preference for electron-withdrawing groups over electron-donating groups. nih.gov The synergy of a 3,4-dichloro substitution pattern has been noted for improving potency in certain contexts. nih.gov In another example, a 4-bromophenyl derivative demonstrated high selectivity for its target. mdpi.com

Table 1: Impact of Halogenation on the Biological Activity of Phenoxyacetate Analogs

Compound/Analog Class Halogen Substituent(s) Position(s) on Phenoxy Ring Observed Effect on Activity
Antifungal AnalogsChlorine3Positive effect on activity icm.edu.pl
Antifungal AnalogsDichloro2,3Enhanced activity icm.edu.pl
Antifungal AnalogsDichloro2,5Significantly reduced activity icm.edu.pl
Aryl Acetamide DerivativesDichloro3,4Synergistic improvement in potency nih.gov
Anti-inflammatory AnalogsBromine4 (on a phenyl ring)High target selectivity mdpi.com

Effects of Methyl Substitution on Phenoxy Moiety

The introduction of a methyl group to the phenoxy moiety can also significantly impact the biological activity of the resulting derivative. The position of the methyl group is crucial. For example, in the case of chloroderivatives of phenoxyacetic acid, the introduction of a methyl substituent in place of a chlorine atom was found to alter the compound's effect on lipid peroxidation. mdpi.com

Table 2: Influence of Methyl Substitution on the Activity of Related Compounds

Parent Compound Class Methyl Group Position Observed Effect
Chlorophenoxyacetic acidsVariedAlters lipid peroxidation capacity mdpi.com
Tri-substituted aryl acetamidesVariedPotency was retained and in some cases enhanced nih.gov

Rational Design Principles for Modulating Compound Functionality

The insights gained from SAR studies are instrumental in the rational design of new derivatives with tailored functionalities. By understanding how specific structural modifications affect activity, researchers can design molecules with improved properties.

Design of Derivatives for Targeted Biological Interactions

The rational design of novel phenoxyacetate derivatives often involves a strategy of molecular hybridization, where different pharmacophoric moieties are combined to create a new molecule with enhanced affinity for a specific biological target. nih.gov This approach aims to create dual inhibitors or modulators that can interact with multiple targets or have improved selectivity. nih.gov

The design process often begins with a lead compound, and modifications are made to optimize its interaction with the target. For instance, in the development of enzyme inhibitors, derivatives are designed to mimic the transition state of the enzymatic reaction, thereby binding tightly to the active site. mdpi.com Molecular docking studies are frequently employed to predict the binding modes of designed compounds and to rationalize their biological activity. nih.govnih.gov These computational tools help in understanding the interactions between the ligand and the target protein, guiding the design of more potent inhibitors. mdpi.com

Correlation Between Structural Features and Research Outcomes

A clear correlation often exists between the structural features of phenoxyacetate derivatives and their observed research outcomes. For instance, the presence of a terminal phenoxy group is considered a crucial structural element for the activity and selectivity of some compounds. mdpi.com This moiety can enhance the compound's ability to bind to its target while potentially reducing toxicity to non-target cells. mdpi.com

In the design of antitubercular agents, a series of diphenyl ether derivatives were synthesized to mimic the structure of triclosan (B1682465). nih.gov The binding mode of these compounds at the active site of the target enzyme was explored, and a correlation was found between their structural features and their antitubercular activity. nih.gov Similarly, in the development of anti-cancer agents, the substituted phenoxy group was identified as a key structural element for the selective inhibition of cancer cells. mdpi.com

Table 3: Correlation of Structural Features with Research Outcomes in Phenoxyacetate Analogs

Structural Feature Targeted Outcome Observed Correlation
Terminal Phenoxy GroupSelective inhibition of cancer cellsCrucial for safe and selective inhibition mdpi.com
Diphenyl Ether MoietyAntitubercular activityMimicry of triclosan led to active compounds nih.gov
Aryl-urea component replaced with 1,2,3-triazole ringAnticancer activityLinkage modification in Sorafenib analogues mdpi.com
Substituted Phenoxy GroupSelective inhibition of Huh7 cellsEnhanced binding specificity and reduced toxicity mdpi.com

Conformational Analysis and Intermolecular Interactions in Related Esters

The three-dimensional conformation of a molecule and its intermolecular interactions are critical for its biological activity. Conformational analysis of related esters, such as L-proline methyl ester, has been performed using spectroscopic and theoretical methods to understand their conformational preferences. researchgate.net Such studies reveal that hyperconjugative and steric effects can rule the conformational equilibrium. researchgate.net

In chlorosubstituted phenoxyacetic acid derivatives, X-ray data and theoretical calculations have shown that they adopt an energetically favored conformation. mdpi.com The study of intra- and intermolecular interactions in derivatives like quinolone carboxylic acids has revealed that dispersive forces are decisive factors in intermolecular interactions. mdpi.com Non-covalent interactions play a crucial role in the binding between ligands and their receptors. mdpi.com Understanding these interactions is fundamental for designing molecules that can effectively bind to their intended biological targets.

Crystallographic Insights into Molecular Packing

The presence of both a chloro and a methyl substituent on the aromatic rings of this compound suggests that its crystal packing will be a nuanced balance of shape-driven close packing and specific electronic interactions. The 4-chloro substituent introduces a polarizable and electron-withdrawing group, capable of participating in halogen bonding and dipole-dipole interactions. Conversely, the 3-methyl group is a non-polar, electron-donating group that primarily influences packing through steric effects and weak C-H···π interactions.

To illustrate the potential packing motifs, we can examine the crystallographic data of related substituted phenyl acetates and aromatic compounds.

Compound NameSpace GroupUnit Cell ParametersKey Packing Features
Ethyl 2-(2,4-difluorophenyl)acetate P 1 21/c 1a = 13.226(6) Å, b = 9.526(7) Å, c = 9.526(7) Å, β = 90°Dihedral angle of 113.4º between the acetyl group and the phenyl ring. researchgate.net
2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate Not SpecifiedNot SpecifiedMolecules are linked through strong N—H⋯O hydrogen bonds into chains. nih.gov
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate Not SpecifiedNot SpecifiedN—H⋯O hydrogen-bonding interactions form chains of molecules, linked by π–π and C—H⋯π interactions. nih.gov
1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one P21/aa = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å, β = 112.619(2)°Monoclinic crystal system. uomphysics.net

This table presents data from related compounds to infer potential crystallographic features of this compound.

Hydrogen Bonding and Pi-Stacking Interactions in Related Compounds

Non-covalent interactions such as hydrogen bonds and π-stacking are fundamental to the structure, stability, and function of organic molecules. libretexts.org In the context of this compound and its derivatives, these interactions are expected to play a pivotal role in their supramolecular assembly.

Hydrogen Bonding:

While the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH groups, weaker C-H···O and C-H···π hydrogen bonds are anticipated to be significant in its crystal packing. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. Aromatic C-H groups, particularly those activated by adjacent electron-withdrawing substituents, can act as weak hydrogen bond donors.

In the crystal structures of related amides, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, strong N-H···O hydrogen bonds are the dominant interactions, forming chains of molecules. nih.gov For this compound, the analogous interactions would be of the weaker C-H···O type. The presence of the chlorine atom on the phenyl ring can enhance the acidity of the aromatic protons, making them more effective donors in such interactions.

Pi-Stacking Interactions:

Aromatic π-stacking interactions are a common feature in the crystal structures of compounds containing multiple phenyl rings. youtube.comwikipedia.org These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of the aromatic systems. libretexts.org The nature of these interactions is highly dependent on the substituents present on the aromatic rings.

The 4-chlorophenyl ring, being relatively electron-poor due to the electron-withdrawing nature of the chlorine atom, can favorably interact with the more electron-rich 3-methylphenoxy ring. This can lead to offset face-to-face or edge-to-face π-stacking arrangements. The substituent effects on π-stacking are complex; electron-withdrawing groups can reduce electrostatic repulsion in a sandwich-type arrangement, while electron-donating groups can enhance the interaction with an electron-poor aromatic ring. acs.org

The table below summarizes the types of non-covalent interactions observed in the crystal structures of analogous compounds, providing a model for the interactions expected in this compound derivatives.

Compound TypeDominant Non-Covalent Interactions
Aromatic Esters C-H···O hydrogen bonds, π-π stacking (offset and edge-to-face). nih.govacs.org
Chlorinated Aromatic Compounds Halogen bonding (Cl···O, Cl···π), C-H···Cl hydrogen bonds. nih.gov
Methyl-Substituted Aromatic Compounds C-H···π interactions, steric-driven packing. rsc.org
Phenoxy Derivatives Conformational flexibility around the ether linkage influencing packing. nih.gov

This table highlights the prevalent intermolecular interactions in related classes of compounds.

Theoretical and Computational Chemistry Approaches to 4 Chlorophenyl 3 Methylphenoxy Acetate

In Silico Screening and Virtual Library Design for Novel Derivatives

Without specific studies on 4-Chlorophenyl (3-methylphenoxy)acetate, providing detailed research findings, data tables, and analysis for these areas is not feasible.

Biological Activity in Non Human Systems and in Vitro Investigations

Enzyme Inhibition and Receptor Modulation Studies

There is currently no published research investigating the effects of 4-Chlorophenyl (3-methylphenoxy)acetate on enzyme activities or its affinities for biological receptors.

No studies were found that assessed the inhibitory or modulatory effects of this compound on enzymes such as β-glucuronidase or serine proteases.

Information regarding the binding affinities of this compound to any biological receptors is not available in the current scientific literature.

Antimicrobial and Antifungal Evaluations in Non-Human Pathogens

There is no documented evidence of this compound having been evaluated for its efficacy against bacterial or fungal pathogens.

No data exists on the assessment of this compound for antibacterial activity against any microbial strains.

There are no available studies that have evaluated the antifungal properties of this compound against any fungal pathogens.

Antiviral Activity Assessments in Model Systems

The potential antiviral activity of this compound has not been investigated in any published model systems.

Plant Growth Regulation and Herbicidal Research in Agricultural Systems

As a member of the phenoxyalkanoic acid chemical class, this compound is structurally related to a group of well-established synthetic auxins used in agriculture. wikipedia.orgclinisciences.com The biological activity of these compounds is largely determined by their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to effects on plant growth and development. nih.govwikipedia.org

Phenoxy herbicides are widely recognized for their selective control of broad-leaved (dicotyledonous) weeds in monocotyledonous crops like cereals and pastures. wikipedia.orgencyclopedia.pub The mechanism of action involves mimicking auxin, which, at the high concentrations applied during herbicide use, leads to uncontrolled and abnormal growth, ultimately causing the death of susceptible plants. wikipedia.org This effect is far less pronounced in grasses, providing the basis for their selectivity. encyclopedia.pub

Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are prominent examples of this class. wikipedia.orgwikipedia.org They are effective against weeds such as thistle and dock. wikipedia.org Ester formulations of phenoxy herbicides are noted for their efficient absorption through the plant's cuticle, after which they are converted to the active acid form within the plant. wikipedia.orgencyclopedia.pub Given its structure, this compound is expected to function similarly as a selective post-emergence herbicide for broadleaf weed control.

Table 1: Efficacy of Common Phenoxy Herbicides on Various Broadleaf Weeds
HerbicideTarget Weed ExamplesSelectivityMode of Action
2,4-DDandelion, Plantain, ThistleEffective against broadleaf weeds; generally safe for grasses.Synthetic Auxin
MCPAThistle, Dock, LambsquartersEffective against broadleaf weeds in cereal crops and pasture. wikipedia.orgSynthetic Auxin
Mecoprop (MCPP)Clover, ChickweedOften mixed with 2,4-D and dicamba (B1670444) for broader spectrum control.Synthetic Auxin
DicambaKochia, ThistleEffective against a wide range of broadleaf weeds, including those resistant to other herbicides.Synthetic Auxin

At lower concentrations, synthetic auxins are used as plant growth regulators to promote desirable outcomes. nih.gov For example, 4-Chlorophenoxyacetic acid (4-CPA) is used to prevent the premature dropping of flowers and fruits, promote fruit set, and induce the formation of seedless fruits. plantgrowthhormones.com A study on the sodium salt of 4-CPA (4-CPANa) found that a 5 mg/L concentration significantly promoted the growth of mulberry seedlings, increasing the number of new shoots and buds. nih.gov These compounds can induce the synthesis of natural IAA in plant tissues, contributing to these developmental effects. nih.gov As a phenoxyacetate (B1228835) derivative, this compound likely possesses similar plant growth-regulating properties at appropriate, low concentrations.

While phenoxy herbicides are selective, they can still have an impact on non-target plants, including the crops they are meant to protect. lmaleidykla.lt Herbicide drift or runoff can expose adjacent, unintended plants to the chemical. nih.gov A field study on the effects of MCPA on spring wheat (Triticum aestivum), a non-target crop, observed a slight but statistically significant reduction in stem height (by 9%) and a decrease in the dry weight of stems (by 14%). lmaleidykla.ltlmaleidykla.lt However, the same study noted that MCPA application led to an increase in grain weight, suggesting that the benefits of weed removal can outweigh the minor negative impacts on the crop itself. researchgate.net Exposure to auxin-like herbicides can cause characteristic injury symptoms in susceptible non-target broadleaf plants, including twisting of stems and petioles and cupping of leaves. usu.edu

Antiparasitic Investigations (e.g., Leishmanicidal, Trypanocidal)

No data could be found regarding the evaluation of this compound for any antiparasitic activity.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Separation and Identification

Chromatography is fundamental to the analysis of 4-Chlorophenyl (3-methylphenoxy)acetate, providing the necessary separation from impurities, reactants, or other components in a sample. The choice of technique depends on the analyte's properties and the analytical goals, such as quantification or identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research on structurally similar compounds, such as substituted phenyl acetates and phenoxyacetic acids, demonstrates the utility of this approach. nih.govinventivapharma.com For the separation of this compound, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which effectively retains the analyte. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer like phosphoric acid to ensure consistent ionization and peak shape. nih.govsigmaaldrich.com Isocratic or gradient elution can be employed to achieve optimal separation from any related impurities. Detection is commonly performed using a UV detector, as the two aromatic rings in the compound's structure provide strong chromophores, typically monitored at a wavelength around 215-254 nm. nih.govsigmaaldrich.com The phenyl stationary phases can also offer alternative selectivity compared to C18 phases, particularly in differentiating aromatic compounds. elementlabsolutions.com

Table 1: Typical HPLC Parameters for Analysis of Related Phenyl Ester Compounds
ParameterTypical Value/ConditionSource(s)
Column Ascentis® C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase Acetonitrile / 20 mM Phosphoric Acid (25:75) sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temperature 35 °C sigmaaldrich.com
Detection UV at 215 nm sigmaaldrich.com
Injection Volume 5 µL sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Given its ester structure, this compound is amenable to GC-MS analysis, which combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. jmchemsci.comphcogj.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas (usually helium). phcogj.com A non-polar or semi-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often used for separating compounds of this nature. The separated components then enter the mass spectrometer, which typically uses electron ionization (EI). EI causes the molecule to fragment in a predictable and reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for identification. nih.govnih.gov For this compound, key fragmentation pathways would likely include cleavage of the ester linkage, leading to ions corresponding to the 4-chlorophenoxy radical and the 3-methylphenoxyacetyl cation, providing unequivocal structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for quantifying trace levels of compounds in complex matrices like environmental or biological samples. nih.govnih.govresearchgate.netresearchgate.net This technique couples the separation power of HPLC with the analytical precision of tandem mass spectrometry.

For the analysis of this compound, an electrospray ionization (ESI) source would typically be used to generate charged molecular ions. The method can be run in either positive or negative polarity switching mode to detect a wide range of analytes simultaneously. nih.govresearchgate.net Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) is selected and fragmented. Specific product ions are then monitored. This two-stage filtering process drastically reduces background noise and enhances sensitivity and specificity, allowing for detection at very low concentrations. nih.govresearchgate.net

Table 2: Predicted LC-MS/MS Parameters for this compound
ParameterPredicted Ion (m/z)
Chemical Formula C₁₅H₁₃ClO₃
Molecular Weight 276.71 g/mol
Precursor Ion ([M+H]⁺) 277.06
Potential Product Ion 1 129.04 (from 4-chlorophenol)
Potential Product Ion 2 151.04 (from 3-methylphenoxyacetic acid fragment)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR would be used to characterize this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on both the 4-chlorophenyl and 3-methylphenoxy rings, with characteristic splitting patterns (doublets and triplets) based on their positions. chemicalbook.comchemicalbook.com Additionally, a singlet would be observed for the methylene (B1212753) protons (-O-CH₂-C=O) and another singlet for the methyl group (-CH₃) protons. The chemical shift of the methylene protons is influenced by the adjacent ether oxygen and carbonyl group. orgchemboulder.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the ester group at the downfield end of the spectrum (~170 ppm), carbons attached to oxygen (in the ether and ester linkages), the carbon attached to chlorine, and the various aromatic carbons. spectrabase.comspectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound*
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ester Carbonyl (C=O)-~168-172
Methylene (-O-CH₂-)~4.7 (singlet)~65-70
Methyl (-CH₃)~2.3 (singlet)~20-22
4-Chlorophenyl Ring Carbons~7.1-7.4 (multiplets)~122-150
3-Methylphenoxy Ring Carbons~6.8-7.2 (multiplets)~112-160

*Predicted values are based on standard chemical shift ranges for the respective functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comyoutube.com The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

The most prominent peak would be the strong C=O stretch of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. orgchemboulder.com Other key absorptions include C-O stretching vibrations for both the ester and ether linkages between 1000-1300 cm⁻¹. orgchemboulder.com Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be seen just below 3000 cm⁻¹. masterorganicchemistry.com A distinct band corresponding to the C-Cl stretch can also be expected in the fingerprint region. docbrown.info The IR spectrum of the related compound 3-methoxyacetophenone shows characteristic peaks that help in predicting these ranges. nist.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Source(s)
Aromatic C-H Stretch3030 - 3100Medium masterorganicchemistry.com
Aliphatic C-H Stretch2850 - 3000Medium masterorganicchemistry.com
Ester C=O Stretch1730 - 1750Strong orgchemboulder.com
Aromatic C=C Stretch1400 - 1600Medium-Strong orgchemboulder.com
C-O Stretch (Ester & Ether)1000 - 1300Strong orgchemboulder.com
C-Cl Stretch600 - 800Medium-Strong docbrown.info

Development and Validation of Quantitative Analytical Assays

No specific validated quantitative analytical assays for this compound were found in the public domain. The development and validation of such an assay would be crucial for determining its concentration in various samples. The following subsections detail the parameters that would need to be established.

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For this compound, these values would need to be experimentally determined in relevant complex matrices (e.g., environmental samples, biological fluids). This would typically be achieved by analyzing a series of diluted standards and calculating the signal-to-noise ratio or using the standard deviation of the response and the slope of the calibration curve. No such data is currently available for this compound.

A hypothetical data table for LOD and LOQ values is presented below to illustrate how such data would be reported.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSWaterData not availableData not available
LC-MS/MSSoilData not availableData not available
HPLC-UVPlasmaData not availableData not available

The validation of an analytical method also requires the assessment of its linearity, precision, and accuracy.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by a linear regression analysis of a calibration curve.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies in spiked matrices.

As no validated methods have been published for this compound, there is no data available for these parameters. A representative data table for these validation parameters is shown below for illustrative purposes.

ParameterAcceptance CriteriaResult
Linearity
Range-Data not available
Correlation Coefficient (r²)≥ 0.99Data not available
Precision
Intra-day (RSD%)≤ 15%Data not available
Inter-day (RSD%)≤ 15%Data not available
Accuracy
Recovery (%)80-120%Data not available

Future Research Directions and Broader Implications

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-Chlorophenyl (3-methylphenoxy)acetate can be approached through various established esterification methods. Traditional synthesis would likely involve the reaction of 4-chlorophenol (B41353) with (3-methylphenoxy)acetyl chloride or the esterification of (3-methylphenoxy)acetic acid with 4-chlorophenol, possibly using an acid catalyst. However, future research should prioritize the development of more environmentally friendly "green" synthetic routes.

Modern synthetic chemistry emphasizes the use of sustainable practices to minimize hazardous waste and improve energy efficiency. nih.govpharmtech.com For the synthesis of aryl esters like this compound, several green chemistry approaches could be explored. These include:

Catalytic Esterification: Investigating the use of solid acid catalysts, such as zeolites or ion-exchange resins, could offer a recyclable and less corrosive alternative to traditional liquid acid catalysts. researchgate.net

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for example, by microwave irradiation, could significantly reduce the environmental impact by eliminating the need for volatile organic solvents. jetir.org

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification is a growing area of green chemistry. numberanalytics.com These enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and byproduct formation.

Future studies should aim to develop a synthetic protocol for this compound that is not only efficient in terms of yield but also adheres to the principles of green chemistry, focusing on atom economy, use of renewable resources, and waste reduction. nih.gov

Elucidation of Undiscovered Biological Targets and Mechanisms of Action

The biological activity of this compound remains uncharacterized. However, its structural motifs suggest several avenues for investigation. The phenoxyacetic acid moiety is a common feature in herbicides, while the chlorophenyl group is present in numerous bioactive compounds, including pesticides and pharmaceuticals. mdpi.comscielo.br

Future research should focus on screening this compound for a range of biological activities, including:

Herbicidal Activity: Given the structural similarity to phenoxyacetic acid herbicides, its potential as a plant growth regulator should be a primary focus.

Fungicidal and Insecticidal Properties: Many organochlorine compounds exhibit pesticidal properties. eurofins.com

Pharmacological Potential: The acetamide (B32628) linkage and phenoxy group are found in various pharmaceutically active molecules, suggesting that this compound could be screened for activities such as anti-inflammatory, anticancer, or antimicrobial effects. mdpi.commdpi.com

Once a biological activity is identified, subsequent research should aim to elucidate the specific molecular targets and mechanisms of action. This could involve techniques such as target-based screening, proteomics, and molecular docking studies to understand how the compound interacts with biological systems.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry and toxicology offer powerful tools to predict the properties and potential hazards of new chemical entities like this compound before extensive laboratory testing is undertaken.

Future research should leverage these in silico methods to:

Predict Physicochemical Properties: Models can estimate properties such as solubility, logP (octanol-water partition coefficient), and vapor pressure, which are crucial for understanding its environmental fate and bioavailability.

Forecast Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict potential biological activities based on the compound's chemical structure. nih.gov

Assess Potential Toxicity: Predictive toxicology models can help to identify potential adverse effects and guide further experimental safety assessments.

By integrating computational modeling early in the research process, scientists can prioritize experimental studies, reduce the need for animal testing, and design safer and more effective molecules.

Development of Environmentally Benign Analogues

Should this compound be found to possess useful biological activities, a critical area of future research will be the development of environmentally benign analogues. The presence of a chlorine atom raises concerns about persistence and potential for bioaccumulation, common issues with organochlorine compounds. nih.gov

Research in this area should focus on:

Minimizing Off-Target Effects: Fine-tuning the structure to improve selectivity towards the intended biological target, thereby reducing the potential for harm to non-target organisms.

Understanding Environmental Fate: Conducting studies on the persistence, mobility, and degradation pathways of the parent compound and its analogues in soil and water.

The goal would be to create new compounds that retain the desired efficacy while exhibiting a more favorable environmental profile.

Contribution to Fundamental Understanding of Organochlorine Ester Chemistry

The study of this compound can contribute to the broader field of organochlorine ester chemistry. Esters are fundamental in organic chemistry, with wide-ranging applications in materials science and pharmaceuticals. numberanalytics.comnumberanalytics.com Organochlorine compounds, while having a controversial history due to their environmental impact, continue to be important in various applications. nih.gov

Research on this specific molecule can provide valuable data points for understanding:

Structure-Property Relationships: How the combination of the chlorophenyl and methylphenoxy groups influences the chemical and physical properties of the ester.

Reactivity and Stability: Investigating its hydrolysis rates, thermal stability, and reactivity in various chemical transformations.

Spectroscopic Characterization: Detailed analysis of its NMR, IR, and mass spectra will add to the spectroscopic database of organochlorine esters.

By thoroughly characterizing this novel compound, researchers can contribute to the fundamental knowledge base of organic chemistry, which can inform the design and synthesis of future molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chlorophenyl (3-methylphenoxy)acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via esterification between 4-chlorophenol and 3-methylphenoxyacetic acid derivatives. Catalytic methods using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) are recommended for high yields . Monitoring reaction progress via TLC or HPLC and optimizing solvent systems (e.g., dry dioxane or THF) can reduce side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is advised .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR (to confirm aromatic protons and ester linkages at δ ~7–8 ppm and δ ~4–5 ppm, respectively), 13C^{13} \text{C}-NMR (to identify carbonyl carbons at ~170 ppm), and FT-IR (for C=O stretches at ~1750 cm1^{-1}) . Elemental analysis (C, H, Cl) should match theoretical values within ±0.3%. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELX programs ensures structural validation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under UV light, humidity, and temperature (25–60°C). Use HPLC with UV detection (λ = 254 nm) to monitor decomposition products. Store the compound in amber vials under inert atmospheres (N2_2) at −20°C to prevent hydrolysis or oxidation. Impurity profiles can be cross-referenced with pharmacopeial standards for chlorophenyl derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Compare experimental kinetic data (e.g., rate constants in polar aprotic solvents) with computational predictions. Isotopic labeling (e.g., 18O^{18} \text{O}) can track ester bond cleavage pathways .

Q. How can microbial degradation pathways of this compound be elucidated?

  • Methodological Answer : Use soil or wastewater isolates (e.g., Pseudomonas spp.) for biodegradation assays. Analyze metabolites via LC-HRMS to identify intermediates like 4-chlorophenol or 3-methylphenol. Gene knockout studies or proteomics can pinpoint enzymes (e.g., esterases, dehalogenases) involved in pathway regulation .

Q. What crystallographic challenges arise in resolving polymorphs of this compound?

  • Methodological Answer : Polymorphism can complicate SCXRD data. Use SHELXL for refinement, adjusting parameters like thermal displacement and occupancy. High-resolution data (≤0.8 Å) collected at synchrotron facilities improves accuracy. Compare packing motifs (e.g., π-π stacking of chlorophenyl groups) across polymorphs to predict stability .

Q. How does enantiomeric purity impact the compound’s biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and validate purity using chiral HPLC (Chiralpak AD-H column) or 1H^1 \text{H}-NMR with chiral shift reagents. Test enantiomers in receptor-binding assays (e.g., acetylcholinesterase inhibition) to correlate stereochemistry with activity. Reference NMR splitting patterns from indole-acetate analogs for chiral center assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.